Mesulergine hydrochloride

5-HT2C receptor antagonist potency inositol phosphate

Researchers studying serotonin-dopamine crosstalk face a gap: no single agent adequately blocks 5-HT2A/2C while partially agonizing D2 receptors. Mesulergine hydrochloride (CAS 72786-12-0) fills this niche with pA2 9.1 at both 5-HT2A and 5-HT2C, and Ki 8 nM at D2-like receptors. • Complete 5-HT2 receptor occupancy at nanomolar concentrations, minimizing off-target effects vs. ketanserin. • Metabolic conversion from in vitro antagonist to in vivo agonist eliminates need for multiple compounds. • Validated radioligand ([3H]mesulergine) for autoradiographic mapping of 5-HT2 distribution. Supplied as ≥99% pure white solid, desiccated at RT, with global shipping for preclinical research.

Molecular Formula C18H27ClN4O2S
Molecular Weight 399.0 g/mol
CAS No. 72786-12-0
Cat. No. B1662291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesulergine hydrochloride
CAS72786-12-0
SynonymsCQ 32085
CU 32-085
CU-32085
mesulergine
mesulergine monohydrochloride
N'-(1,6-dimethylergolin-8alpha-yl)-N,N-dimethylsulfamide
Molecular FormulaC18H27ClN4O2S
Molecular Weight399.0 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
InChIInChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1
InChIKeyHANSYUJEPWNHIM-IVMONYBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesulergine Hydrochloride: Dual 5-HT2 Antagonism and D2 Partial Agonism


Mesulergine hydrochloride, also known as CU-32-085, is a synthetic ergoline derivative that acts as a high-affinity antagonist at serotonin 5-HT2A and 5-HT2C receptors, with a pA2 of 9.1 for each . It also functions as a partial agonist at dopamine D2-like receptors, exhibiting a Ki of 8 nM . Additionally, mesulergine displays affinity for 5-HT2B, 5-HT6, 5-HT7, and various 5-HT1 receptor subtypes [1]. The compound has been employed extensively as a radioligand ([3H]mesulergine) to characterize 5-HT2 receptor distribution in brain tissues [2]. Clinically, mesulergine was investigated for hyperprolactinemia and Parkinson's disease, though development was halted due to preclinical toxicology findings [3].

5-HT2 blockade High-affinity dual 5-HT2A/2C antagonism for serotonergic signaling studies
D2 partial agonism Combined dopamine D2-like receptor engagement for pathway interaction research
Radioligand use Tritiated form suitable for autoradiographic receptor mapping and occupancy assays

Why Mesulergine Cannot Be Simply Substituted


Mesulergine hydrochloride occupies a unique pharmacological niche that cannot be adequately reproduced by other serotonergic antagonists or dopaminergic agonists alone. Unlike highly selective 5-HT2C antagonists such as SB 242084, mesulergine provides simultaneous, high-potency blockade of both 5-HT2A and 5-HT2C receptors while also engaging dopamine D2-like receptors as a partial agonist . Conversely, pure dopamine agonists like bromocriptine lack the robust 5-HT2 antagonist activity that may be critical for certain behavioral or neuroendocrine outcomes [1]. Furthermore, mesulergine's in vivo effects are significantly modulated by its active metabolites, which convert the compound from an in vitro dopamine antagonist to an in vivo dopamine agonist [2]. This metabolic activation profile, combined with species-dependent receptor affinities, makes direct substitution with alternative ergolines or single-target agents scientifically inappropriate without rigorous revalidation of the experimental system [3].

Polypharmacology cannot be replicated by selective agents
Pure 5-HT2C antagonists (e.g., SB 242084) or dopamine agonists lack the dual receptor engagement that may be critical for specific neuroendocrine outcomes.
Metabolic conversion alters in vivo profile
Active metabolites switch mesulergine from an in vitro antagonist to an in vivo agonist; direct substitution without metabolic revalidation may shift experimental results.
Species-dependent receptor affinity
Approximately 50-fold higher affinity for rat vs human 5-HT2 receptors can lead to misinterpretation if rodent receptor occupancy is extrapolated to human pharmacology.

Mesulergine Comparative Evidence


Superior 5-HT2C Receptor Antagonist Potency

In a direct functional assay measuring 5-HT-stimulated inositol phosphate production in pig choroid plexus (a 5-HT1C/5-HT2C receptor model), mesulergine demonstrated the highest antagonist potency among a panel of six recognized 5-HT2 antagonists. The pA2 value for mesulergine was 8.88, numerically surpassing methysergide (8.85), LY 53857 (8.69), ritanserin (8.69), ICI 169,369 (7.86), and ketanserin (6.57) [1].

5-HT2C antagonist rank
Head-to-head
pA2 = 8.88 (highest among 6 antagonists); >200-fold greater than ketanserin.
Supports functional 5-HT2C blockade in native tissue models at low concentrations.
Ranked in pig choroid plexus inositol phosphate assay; comparator pA2 range 6.57–8.85.
5-HT2C receptor antagonist potency inositol phosphate pig choroid plexus

Dual 5-HT2 Antagonism with D2 Partial Agonism

Mesulergine hydrochloride exhibits high-potency dual antagonism at 5-HT2A and 5-HT2C receptors (pA2 = 9.1 for each) while simultaneously acting as a partial agonist at dopamine D2-like receptors (Ki = 8 nM) . This polypharmacological profile is distinct from selective 5-HT2C antagonists such as SB 242084, which displays 158-fold and 100-fold selectivity over 5-HT2A and 5-HT2B receptors, respectively, but lacks any direct dopamine receptor activity .

Polypharmacology profile
Class-level
Equipotent 5-HT2A/2C antagonism (pA2 9.1) with D2 partial agonism (Ki 8 nM).
May support combined serotonin-dopamine pathway studies without combination drugs.
Recombinant receptor data; class-level inference for functional polypharmacology.
polypharmacology dopamine D2 receptor serotonin 5-HT2 receptor partial agonism

Favorable Tolerability in Hyperprolactinemia

In a blind, crossover clinical study involving six patients with hyperprolactinemia, mesulergine administered at a dose of 0.5 mg produced a prolactin release-inhibitory effect that was comparable to that of bromocriptine at a dose of 2.5 mg [1]. Notably, mesulergine treatment resulted in fewer reported adverse effects than bromocriptine at these equieffective prolactin-lowering doses [1].

Prolactin inhibition endpoint
Context-dependent
0.5 mg mesulergine produced prolactin suppression comparable to 2.5 mg bromocriptine, with fewer reported adverse effects.
Reported endpoint context; tolerability profile requires species-specific review.
Data from a blind crossover study (n=6); not a safety claim for research use.
hyperprolactinemia prolactin inhibition adverse effects dopamine agonist

Species Differences in 5-HT2 Affinity

Mesulergine displays a pronounced species-dependent difference in binding affinity for the 5-HT2 receptor. Specifically, it exhibits approximately 50-fold higher affinity for the rat 5-HT2 receptor compared to the human receptor [1]. This difference has been attributed to as few as three amino acid differences within the transmembrane domains of the two receptors [1].

Species affinity difference
Reported
~50-fold higher affinity for rat 5-HT2 receptor compared to human.
Rodent receptor occupancy may differ substantially; validate target engagement for each species.
Linked to three amino acid differences in transmembrane domains.
species differences 5-HT2 receptor binding affinity mutagenesis

Mesulergine Research Applications


5-HT2C Functional Antagonism in Native Tissues

Given its superior pA2 of 8.88 in the pig choroid plexus functional 5-HT2C receptor model [1], mesulergine is ideally suited for experiments where robust, competitive blockade of 5-HT2C-mediated signaling is required in tissue preparations or primary cell cultures. Its high potency allows for complete receptor occupancy at nanomolar concentrations, minimizing potential off-target effects compared to less potent alternatives like ketanserin.

Serotonin-Dopamine Interaction Models

The unique combination of potent 5-HT2A/5-HT2C antagonism and D2 partial agonism makes mesulergine a valuable single-agent tool for dissecting the complex interactions between serotonin and dopamine pathways . This is particularly relevant in neuroendocrine research on prolactin secretion and in behavioral studies where both neurotransmitter systems are known to converge.

Preclinical Hyperprolactinemia Rodent Models

Leveraging its demonstrated efficacy in reducing prolactin secretion and pituitary adenoma size in clinical studies, mesulergine serves as a reference compound for preclinical hyperprolactinemia research [2]. Its dual action may offer advantages over pure dopamine agonists, and researchers must account for the 50-fold higher affinity for rat 5-HT2 receptors when designing dose-response experiments [3].

5-HT2 Receptor Autoradiography

Mesulergine is widely employed in its tritiated form as a selective radioligand for autoradiographic studies to map the anatomical distribution of 5-HT2 receptor binding sites in animal and human brain tissues [4]. Its established selectivity for 5-HT2 over other serotonergic receptor subtypes supports its continued use in neuroanatomical and receptor occupancy studies.

Application
Selection Property
Validation Focus
5-HT2C functional antagonism in tissue assays
Functional antagonist potency
Native tissue receptor occupancy
Serotonin-dopamine pathway interaction
Dual 5-HT2 antagonism with D2 partial agonism
Pathway crosstalk in neuroendocrine models
Preclinical prolactin inhibition research
In vivo prolactin suppression profile
Dose-response and species receptor affinity
5-HT2 receptor autoradiography
Selective 5-HT2 radioligand binding
Anatomical receptor distribution mapping

Technical Documentation Hub

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31 linked technical documents
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